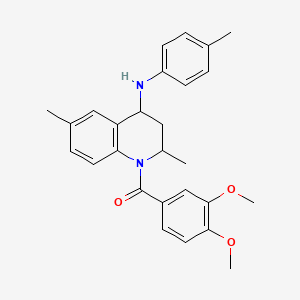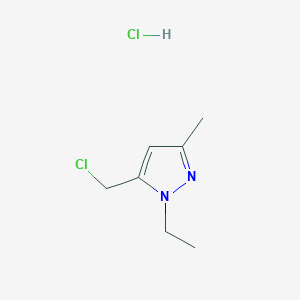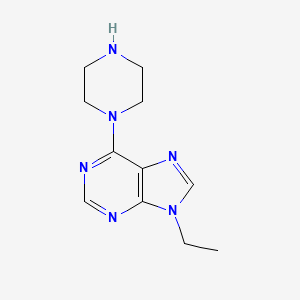
(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the necessary substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its quinoline core. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, making this compound a potential candidate for drug development and biological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research may focus on its ability to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new technologies and products.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. These compounds share the quinoline core but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
What sets (3,4-dimethoxyphenyl)(2,6-dimethyl-4-(p-tolylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone apart is its specific combination of substituents, which may confer unique properties and activities. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C27H30N2O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C27H30N2O3/c1-17-6-10-21(11-7-17)28-23-15-19(3)29(24-12-8-18(2)14-22(23)24)27(30)20-9-13-25(31-4)26(16-20)32-5/h6-14,16,19,23,28H,15H2,1-5H3 |
InChI Key |
HWMNAYBHNOGHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B12223760.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12223779.png)
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B12223791.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B12223792.png)
![1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223796.png)
![1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223804.png)
![3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12223810.png)
![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B12223820.png)
![3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12223825.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12223828.png)
![2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12223838.png)

![3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12223841.png)
